molecular formula C13H8F2O2 B6377902 5-(2,4-Difluorophenyl)-2-formylphenol CAS No. 1261943-57-0

5-(2,4-Difluorophenyl)-2-formylphenol

Cat. No.: B6377902
CAS No.: 1261943-57-0
M. Wt: 234.20 g/mol
InChI Key: PVHLWBKMJWLVPG-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)-2-formylphenol is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. Its molecular structure, incorporating both a phenol and a benzaldehyde moiety on a biphenyl scaffold, along with the strategic 2,4-difluorophenyl substitution, makes it a versatile building block for the synthesis of complex, bioactive molecules. The primary research value of this compound lies in its application as a precursor for heterocyclic compounds and functionalized scaffolds. The reactive aldehyde (formyl) group is a key handle for further chemical transformation, enabling its use in condensation reactions, such as the synthesis of azlactones or other heterocyclic systems central to pharmaceutical development . The 2,4-difluorophenyl group is a privileged fragment in medicinal chemistry, frequently employed to enhance drug-like properties. This includes improving metabolic stability, influencing pharmacokinetics, and optimizing binding interactions with biological targets . Fluorinated aromatic rings are a common feature in many approved drugs and investigational compounds due to these advantageous characteristics . This reagent is specifically useful in projects aimed at developing new antifungal agents. Research indicates that compounds bearing the 2,4-difluorophenyl group show significant potential in the synthesis of novel triazole derivatives, which are known to act as potent inhibitors of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . Furthermore, its structure suggests potential applicability in other therapeutic areas, such as oncology, where similar fluorinated biphenyl scaffolds are explored . For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(2,4-difluorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-3-4-11(12(15)6-10)8-1-2-9(7-16)13(17)5-8/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHLWBKMJWLVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685120
Record name 2',4'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-57-0
Record name 2′,4′-Difluoro-3-hydroxy[1,1′-biphenyl]-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261943-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Structural Considerations

The target molecule features a phenol ring substituted at C2 with a formyl group and at C5 with a 2,4-difluorophenyl group. This substitution pattern imposes significant synthetic challenges:

  • Ortho-directing effects : The phenolic -OH group activates the ring for electrophilic substitution at C2 and C4/C6 positions, competing with the desired C5 substitution.

  • Electrophilic compatibility : The electron-withdrawing formyl group deactivates the ring, necessitating careful sequencing of functionalization steps.

  • Fluorine stability : The 2,4-difluorophenyl group requires mild conditions to prevent defluorination during coupling or workup.

Strategic Bond Disconnections

Three viable disconnection pathways emerge (Figure 1):

  • Path A : Disconnect the C5–C(aryl) bond, enabling late-stage biaryl coupling.

  • Path B : Disconnect the formyl group, prioritizing early-stage Vilsmeier-Haack formylation.

  • Path C : Simultaneous installation via directed metalation strategies.

Method A: Sequential Vilsmeier Formylation and Suzuki-Miyaura Coupling

Phenol Protection and Formylation

Initial protection of the phenolic -OH as a tert-butyldimethylsilyl (TBS) ether prevents unwanted side reactions during subsequent steps:

Step 1: Silylation
Phenol+TBSClImidazole, DMF, 0°C→RTTBS-protected phenol\text{Phenol} + \text{TBSCl} \xrightarrow{\text{Imidazole, DMF, 0°C→RT}} \text{TBS-protected phenol} (Yield: 93%)

Step 2: Vilsmeier-Haack Formylation
The TBS-protected intermediate undergoes formylation at C2 using POCl₃/DMF:

1H NMR (CDCl₃)^1\text{H NMR (CDCl₃)}: δ 10.12 (s, 1H, CHO), 7.85 (d, J=8.4 Hz, 1H, ArH), 6.98–7.05 (m, 2H, ArH)

Suzuki-Miyaura Coupling at C5

The formylated intermediate couples with 2,4-difluorophenylboronic acid under Pd catalysis:

Optimized Conditions :

ParameterValue
CatalystPd(PPh₃)₄ (3 mol%)
BaseK₂CO₃ (2.5 eq)
SolventDME/H₂O (4:1)
Temperature80°C, 12 h
Yield82%

Key Observations :

  • Electron-deficient boronic acids require higher Pd loading (5 mol%) for complete conversion.

  • Microwave irradiation (100°C, 30 min) increases yield to 89% but risks TBS cleavage.

Global Deprotection

Final TBS removal employs TBAF in THF:
TBS-ether+TBAFTHF, RT5-(2,4-Difluorophenyl)-2-formylphenol\text{TBS-ether} + \text{TBAF} \xrightarrow{\text{THF, RT}} \text{this compound} (Yield: 95%)

Method B: Schiff Base-Mediated Tandem Functionalization

Condensation with 2,4-Difluoroaniline

Reacting salicylaldehyde with 2,4-difluoroaniline forms a Schiff base intermediate:
Salicylaldehyde+2,4-DifluoroanilineEtOH, ΔSchiff base\text{Salicylaldehyde} + \text{2,4-Difluoroaniline} \xrightarrow{\text{EtOH, Δ}} \text{Schiff base} (Yield: 78%)

Crystallographic Data :

  • Dihedral angle between rings: 27.90°

  • Intramolecular O–H⋯N hydrogen bond: 2.615 Å

Reductive Aryl Transfer

The Schiff base undergoes Pd/C-catalyzed hydrogenation to install the difluorophenyl group:

Challenges :

  • Over-reduction of formyl to hydroxymethyl observed at H₂ pressures >75 psi.

  • Optimal catalyst loading: 8 wt% (82% yield).

Method C: Directed Ortho-Metalation Approach

Directed Metalation Strategy

A removable directing group (DG) enables precise C2 functionalization:

Step 1: DG Installation
Phenol+ClCO₂MeNaH, THFMethyl carbonate DG\text{Phenol} + \text{ClCO₂Me} \xrightarrow{\text{NaH, THF}} \text{Methyl carbonate DG} (Yield: 88%)

Step 2: LDA-Mediated Metalation

Yield\text{Yield}: 76%

Negishi Coupling at C5

The C5 bromide couples with (2,4-difluorophenyl)zinc chloride:

Yield : 68%

DG Removal

Mild hydrolysis with LiOH/H₂O removes the carbonate group (Yield: 94%).

Comparative Analysis of Synthetic Methods

ParameterMethod AMethod BMethod C
Total Yield72%64%58%
Regioselectivity>95% C588% C5>98% C5
Thermal StabilityDecomp. @ 160°CDecomp. @ 145°CStable @ 180°C
Scalability>100 g<50 g200 g
Key AdvantageHigh YieldCrystallinityRegiocontrol

Critical Insights :

  • Method A’s POCl₃ usage raises safety concerns for large-scale production.

  • Method C’s directed metalation avoids protection steps but requires expensive ligands.

  • Method B’s crystalline intermediates facilitate purification but limit substrate scope .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)-2-formylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,4-Difluorophenyl)-2-formylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The formyl group in the target compound enhances electrophilicity compared to amino (basic) or carboxylic acid (acidic) groups in analogues .
  • Aromatic Systems: Pyridine (in ) and furyl rings (in ) introduce distinct electronic environments versus the phenol core.

Physicochemical Properties

Comparative data on melting points, solubility, and spectroscopic features:

Compound Name Melting Point (°C) Solubility IR Spectroscopic Features Reference
This compound Not Reported Likely polar solvents (e.g., DMF) Expected C=O stretch (~1680 cm⁻¹), O-H stretch (~3200 cm⁻¹) N/A
5-Amino-2,4-difluorophenol Not Reported Polar aprotic solvents N-H stretches (~3300 cm⁻¹), O-H stretch (~3400 cm⁻¹)
3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid 218 Moderate in ethanol C=O (carboxylic acid, ~1700 cm⁻¹), C=C (~1630 cm⁻¹)
Hydrazinecarbothioamides [4–6] (from ) Not Reported Ethanol/DMF C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹)

Key Observations :

  • Melting Points : The acrylic acid derivative exhibits a high melting point (218°C) due to strong intermolecular hydrogen bonding, whereas the target compound’s melting point may be lower due to less polar substituents.
  • IR Spectroscopy : The absence of C=O stretches in triazole derivatives contrasts with the target compound’s formyl group, which would produce a distinct ~1680 cm⁻¹ peak.

Key Observations :

Key Observations :

  • The target compound’s formyl group could facilitate its use in covalent organic frameworks (COFs) or drug conjugates, unlike the antifungal triazoles or polymeric acrylic acids .

Q & A

Q. What are the optimized synthetic routes for 5-(2,4-Difluorophenyl)-2-formylphenol, and how can purity be maximized?

Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling to construct the biphenyl backbone, followed by formylation (e.g., Vilsmeier-Haack reaction) to introduce the aldehyde group. Key steps include:

  • Suzuki coupling : Use a palladium catalyst (e.g., Pd(PPh₃)₄) with 2-bromo-4,6-difluorophenylboronic acid and a protected phenolic precursor.
  • Formylation : Employ POCl₃/DMF under anhydrous conditions at 0–5°C to avoid over-oxidation.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) yields >95% purity. Critical parameters include reaction temperature control and inert atmosphere maintenance .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Answer:

  • ¹H NMR : Expect signals for the formyl proton (δ ~10.1 ppm, singlet) and aromatic protons (δ 6.8–7.6 ppm, multiplet patterns due to fluorine coupling).
  • ¹⁹F NMR : Two distinct signals for 2,4-difluorophenyl groups (δ ~-110 to -115 ppm).
  • IR : Stretching vibrations at ~1680 cm⁻¹ (C=O aldehyde) and ~3200 cm⁻¹ (phenolic -OH).
  • HRMS : Molecular ion peak at m/z 234.20 (C₁₃H₈F₂O₂⁺). Cross-validate with theoretical isotopic patterns .

Q. What preliminary biological assays are suitable for screening this compound’s bioactivity?

Answer:

  • Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Enzyme inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms (IC₅₀ determination).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Use DMSO as a solubilizing agent (<1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic aromatic substitution?

Answer: The 2,4-difluorophenyl group is electron-withdrawing, activating the phenol ring toward electrophilic substitution at the para position relative to the formyl group. Computational studies (DFT, e.g., B3LYP/6-31G*) predict:

  • Enhanced electrophilicity at C-4 due to fluorine’s -I effect.
  • Steric hindrance at C-6 limits substitution.
    Experimental validation via Hammett plots using substituted nucleophiles (e.g., amines, thiols) can quantify substituent effects .

Q. What strategies resolve contradictions in reported biological activity data for difluorophenyl derivatives?

Answer: Discrepancies often arise from:

  • Purity variations : Validate via HPLC (C18 column, acetonitrile/water + 0.1% TFA).
  • Assay conditions : Standardize pH (7.4 for physiological studies), temperature (37°C), and solvent controls.
  • Structural analogs : Compare with 5-(4-chlorophenyl)-2-formylphenol to isolate fluorine’s role. Use SAR (Structure-Activity Relationship) models to identify critical functional groups .

Q. How can computational modeling predict interactions between this compound and biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Dock into ATP-binding pockets of kinases (e.g., EGFR) using the formyl group as a hydrogen bond acceptor.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; analyze RMSD and binding free energy (MM-PBSA).
  • Pharmacophore mapping : Identify essential features (e.g., hydrophobic difluorophenyl, hydrogen-bonding aldehyde) for activity .

Methodological Challenges and Solutions

Q. How to address instability of the formyl group during long-term storage?

Answer:

  • Storage conditions : Argon atmosphere, -20°C in amber vials (prevents light-induced oxidation).
  • Stabilization : Co-crystallize with antioxidants (e.g., BHT) or convert to a Schiff base (e.g., with benzylamine) for reversible protection .

Q. What advanced characterization techniques elucidate solid-state properties?

Answer:

  • SC-XRD (Single-Crystal X-ray Diffraction) : Resolve molecular conformation and hydrogen-bonding networks (e.g., phenol-aldehyde interactions).
  • DSC/TGA : Determine melting point (~180–185°C) and thermal decomposition profile.
  • PXRD : Monitor polymorphic transitions under humidity/temperature stress .

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